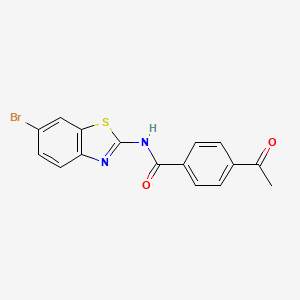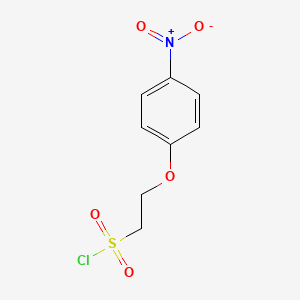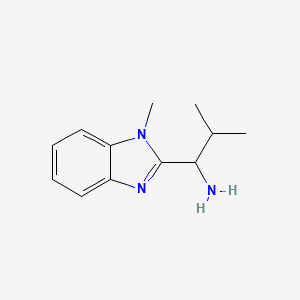
4-アセチル-N-(6-ブロモ-1,3-ベンゾチアゾール-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
Target of Action
The primary target of 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .
Mode of Action
The compound interacts with its target, DprE1, leading to the inhibition of the enzyme’s activity This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of the bacterial cell wall
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall . The disruption of this pathway leads to the weakening of the cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, potentially leading to cell death . This results in a significant reduction in bacterial viability, demonstrating the compound’s potent anti-tubercular activity .
準備方法
The synthesis of 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is often carried out under acidic conditions.
Acetylation: The acetyl group can be introduced through the reaction of the benzothiazole derivative with acetic anhydride or acetyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the acetylated benzothiazole with an appropriate amine under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
化学反応の分析
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
類似化合物との比較
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-bromo-2-aminobenzothiazole: Similar to the compound but lacks the acetyl and amide groups.
4-acetyl-2-aminobenzothiazole: Similar but without the bromine atom.
The uniqueness of 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
特性
IUPAC Name |
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURCWLMWBUPNMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)

![5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2380269.png)


![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2380274.png)
![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)


![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)


![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2380288.png)
